molecular formula C12H15NO B7496113 N-(3-ethylphenyl)cyclopropanecarboxamide

N-(3-ethylphenyl)cyclopropanecarboxamide

Cat. No. B7496113
M. Wt: 189.25 g/mol
InChI Key: WHQKXJCIDDKAOZ-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)cyclopropanecarboxamide, also known as NEPC, is a chemical compound that has been a topic of interest in scientific research due to its potential applications in various fields. NEPC belongs to the class of cyclopropane carboxamides and has been synthesized through different methods.

Scientific Research Applications

N-(3-ethylphenyl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N-(3-ethylphenyl)cyclopropanecarboxamide has been shown to have anticancer, antifungal, and antibacterial activities. In materials science, N-(3-ethylphenyl)cyclopropanecarboxamide has been used as a monomer for the synthesis of polymers with unique properties. In agriculture, N-(3-ethylphenyl)cyclopropanecarboxamide has been used as a plant growth regulator to enhance crop yield and quality.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of enzymes or receptors involved in cellular processes. In cancer cells, N-(3-ethylphenyl)cyclopropanecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In fungi and bacteria, N-(3-ethylphenyl)cyclopropanecarboxamide has been shown to disrupt the cell wall and membrane, leading to cell death.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)cyclopropanecarboxamide has been shown to have different biochemical and physiological effects depending on the organism and cell type. In cancer cells, N-(3-ethylphenyl)cyclopropanecarboxamide has been shown to induce the expression of pro-apoptotic genes and reduce the expression of anti-apoptotic genes. In fungi and bacteria, N-(3-ethylphenyl)cyclopropanecarboxamide has been shown to disrupt the cell wall and membrane, leading to the leakage of intracellular contents and cell death. In plants, N-(3-ethylphenyl)cyclopropanecarboxamide has been shown to enhance photosynthesis, increase chlorophyll content, and improve plant growth and yield.

Advantages and Limitations for Lab Experiments

N-(3-ethylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, N-(3-ethylphenyl)cyclopropanecarboxamide also has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy. In addition, N-(3-ethylphenyl)cyclopropanecarboxamide can interact with other chemicals and enzymes in the cell, leading to unpredictable effects.

Future Directions

There are several future directions for N-(3-ethylphenyl)cyclopropanecarboxamide research, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its potential applications in different fields. In medicinal chemistry, N-(3-ethylphenyl)cyclopropanecarboxamide can be further studied for its anticancer, antifungal, and antibacterial activities, and its potential use in combination therapy. In materials science, N-(3-ethylphenyl)cyclopropanecarboxamide can be further studied for its potential use as a monomer for the synthesis of polymers with unique properties. In agriculture, N-(3-ethylphenyl)cyclopropanecarboxamide can be further studied for its potential use as a plant growth regulator to enhance crop yield and quality.
Conclusion:
N-(3-ethylphenyl)cyclopropanecarboxamide is a chemical compound that has been a topic of interest in scientific research due to its potential applications in various fields. N-(3-ethylphenyl)cyclopropanecarboxamide has been synthesized through different methods and has been studied for its potential applications in medicinal chemistry, materials science, and agriculture. The mechanism of action of N-(3-ethylphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of enzymes or receptors involved in cellular processes. N-(3-ethylphenyl)cyclopropanecarboxamide has different biochemical and physiological effects depending on the organism and cell type. N-(3-ethylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis, but also has some limitations. There are several future directions for N-(3-ethylphenyl)cyclopropanecarboxamide research, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its potential applications in different fields.

Synthesis Methods

N-(3-ethylphenyl)cyclopropanecarboxamide can be synthesized through different methods, including the reaction of 3-ethylbenzoyl chloride with cyclopropanecarboxylic acid, and the reaction of 3-ethylbenzamide with cyclopropanecarboxylic acid chloride. The yield of the synthesis can be improved by using different solvents and reaction conditions.

properties

IUPAC Name

N-(3-ethylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-9-4-3-5-11(8-9)13-12(14)10-6-7-10/h3-5,8,10H,2,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQKXJCIDDKAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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